Mono(1-ethylpentyl) Phthalate (CAS 84489-38-3): A Technical Guide for Researchers
Mono(1-ethylpentyl) Phthalate (CAS 84489-38-3): A Technical Guide for Researchers
Introduction: The Place of Mono(1-ethylpentyl) Phthalate within the Phthalate Landscape
Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] Their widespread application in consumer products, food packaging, and medical devices leads to ubiquitous human exposure.[2][3] Phthalates are not covalently bound to the polymer matrix and can leach into the environment, leading to ingestion, inhalation, and dermal absorption by the general population.[1]
Once in the body, phthalate diesters are rapidly metabolized. The initial step is hydrolysis by esterases, primarily in the gut and other tissues, to their corresponding monoester metabolites.[4] These monoesters are often considered the primary bioactive and toxic species.[5] Depending on the length and structure of the alkyl chain, these monoesters can be further metabolized through oxidation before being conjugated (e.g., with glucuronic acid) and excreted, primarily in the urine.[6][7]
Mono(1-ethylpentyl) phthalate (MEPP) is the monoester metabolite of the parent diester, di(1-ethylpentyl) phthalate. As a high-molecular-weight phthalate metabolite, understanding its chemical properties, metabolic fate, and potential toxicological effects is crucial for researchers in toxicology, environmental health, and drug development. This guide provides a comprehensive technical overview of MEPP, synthesizing available data and applying established principles of phthalate chemistry and toxicology to offer insights for scientific professionals. Due to the limited specific research on MEPP, this guide will draw upon data from structurally similar phthalates to provide a robust, albeit sometimes inferred, profile.
Chemical and Physical Properties of MEPP
A foundational understanding of a molecule's properties is critical for any experimental design, from analytical method development to toxicological assay selection.
| Property | Value | Source |
| CAS Number | 84489-38-3 | |
| Molecular Formula | C₁₅H₂₀O₄ | |
| Molecular Weight | 264.32 g/mol | |
| Chemical Structure | 2-(1-ethylpentoxycarbonyl)benzoic acid | - |
| Physical State | Likely a viscous liquid or solid at room temperature (Inferred) | - |
| Solubility | Expected to have low water solubility and good solubility in organic solvents like methanol, acetonitrile, and ethyl acetate (Inferred) | - |
Synthesis and Metabolic Formation
Chemical Synthesis
Another route involves the direct reaction of phthalic anhydride with one equivalent of 1-ethyl-1-pentanol. This reaction is typically catalyzed by an acid and requires careful control of stoichiometry to favor the monoester over the diester.[9][10]
Metabolic Formation from Di(1-ethylpentyl) Phthalate
The primary route of MEPP formation in biological systems is through the metabolism of its parent diester, di(1-ethylpentyl) phthalate. Following exposure, the diester undergoes rapid hydrolysis catalyzed by lipases and esterases in the gastrointestinal tract and other tissues. This enzymatic action cleaves one of the ester linkages to yield MEPP and 1-ethyl-1-pentanol.[4]
As a high-molecular-weight phthalate, MEPP is likely subject to further oxidative metabolism. This can involve hydroxylation at various positions on the alkyl chain, followed by further oxidation to ketones or carboxylic acids. These oxidized metabolites are then typically conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.[7]
Caption: Presumed metabolic pathway of Di(1-ethylpentyl) phthalate.
Analytical Methodologies for Detection and Quantification
The analysis of phthalate metabolites in biological matrices, most commonly urine, is essential for human biomonitoring and toxicological studies. The standard analytical approach for MEPP would involve enzymatic deconjugation followed by instrumental analysis.[6]
Experimental Protocol: Quantification of MEPP in Urine
This protocol is a generalized procedure adaptable for MEPP, based on established methods for other phthalate metabolites.[6][11][12]
1. Sample Preparation and Enzymatic Deconjugation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add an internal standard solution (ideally, an isotopically labeled version of MEPP).
-
Add a buffer solution (e.g., ammonium acetate, pH 6.5) to optimize enzymatic activity.
-
Introduce β-glucuronidase enzyme to the sample. Using an enzyme from E. coli is recommended to minimize the potential for non-specific esterase activity that could artificially generate the monoester from any contaminating parent diester.[11]
-
Incubate the mixture at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete hydrolysis of the glucuronide conjugates.
2. Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition an SPE cartridge (a C18 or mixed-mode sorbent would be appropriate) with methanol followed by water.
-
Load the enzyme-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol/water mix) to remove interfering hydrophilic compounds.
-
Elute the MEPP and internal standard with a stronger organic solvent, such as methanol, acetonitrile, or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for instrumental analysis.
3. Instrumental Analysis by LC-MS/MS:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase would consist of water with a small amount of acid (e.g., 0.1% acetic acid) as solvent A and an organic solvent like acetonitrile or methanol with the same acid concentration as solvent B.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for MEPP would need to be determined by infusing a pure standard.
Caption: General workflow for the analysis of MEPP in urine.
Toxicological Profile: An Evidence-Based Inference
Direct toxicological studies on Mono(1-ethylpentyl) phthalate are not available in the published literature. However, the toxicological profile of MEPP can be inferred from the extensive research on other high-molecular-weight phthalate monoesters, which are known to be endocrine-disrupting chemicals.[13][14]
Endocrine Disruption
The primary toxicological concern for many phthalates is their ability to interfere with the endocrine system.[13][14][15] Phthalate monoesters, particularly those with alkyl chains of 4 to 6 carbons, have been shown to exert anti-androgenic effects.[16] These effects are thought to be a key initiating event in the reproductive and developmental toxicity observed in animal studies.[14]
It is plausible that MEPP, with its 7-carbon branched alkyl chain, could also possess endocrine-disrupting properties. The potential mechanisms of action, based on related compounds, could include:
-
Inhibition of Testosterone Synthesis: Phthalate monoesters can interfere with the expression of genes involved in steroidogenesis in the fetal testes, leading to reduced testosterone production.[13]
-
Receptor Antagonism: Some phthalates and their metabolites can act as antagonists of the androgen receptor, preventing the binding of endogenous androgens and disrupting normal signaling pathways.[16]
-
Thyroid Hormone Disruption: Some phthalate metabolites have been associated with alterations in circulating thyroid hormone levels.[15]
Given the well-established endocrine-disrupting potential of structurally similar phthalate monoesters, it is scientifically reasonable to hypothesize that MEPP could contribute to the overall toxicological burden of phthalate exposure.
Conclusion and Future Research Directions
Mono(1-ethylpentyl) phthalate (MEPP) is a metabolite of the plasticizer di(1-ethylpentyl) phthalate. While its basic chemical identity is known, there is a significant lack of specific experimental data on its synthesis, physicochemical properties, metabolism, and toxicology.
This guide has provided a technical overview based on established principles of phthalate science. However, to fully understand the risks associated with exposure to its parent compound, further research is critically needed. Key areas for future investigation include:
-
Synthesis and Characterization: Development of a robust and scalable synthesis for MEPP to enable toxicological testing and the production of analytical standards.
-
Analytical Method Development: Validation of sensitive and specific analytical methods for the quantification of MEPP and its potential oxidized metabolites in human biological samples.
-
Toxicological Evaluation: In vitro and in vivo studies to determine the endocrine-disrupting potential and other toxicological effects of MEPP.
-
Metabolism Studies: Investigation of the metabolic fate of di(1-ethylpentyl) phthalate to identify the major urinary biomarkers of exposure.
Addressing these knowledge gaps is essential for a comprehensive risk assessment of di(1-ethylpentyl) phthalate and for protecting human health from the potential adverse effects of phthalate exposure.
References
-
Chemical Mixtures in the Environment: Endocrine Disruption Properties of Phthalates and BPA. (n.d.). California State University, Northridge. Retrieved from [Link]
-
Hu, Y., et al. (2023). Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. Toxics, 11(7), 592. [Link]
-
Wang, Y., et al. (2015). Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures. International Journal of Environmental Research and Public Health, 12(3), 3299–3316. [Link]
-
Phthalates and Plasticizers Metabolites Laboratory Procedure Manual. (2018). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Adoamnei, E., et al. (2018). Endocrine-disrupting chemicals (phenol and phthalates) in the South African environment: a need for more monitoring. Water SA, 44(1), 109-119. [Link]
-
Bitsch, N., et al. (2017). Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ERα, ERβ, and AR. Archives of Toxicology, 91(8), 2833–2843. [Link]
- Process for producing dialkyl phthalate. (2012). Google Patents.
- Method for producing dialkyl phthalate. (2012). Google Patents.
-
Silva, M. J., et al. (2007). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Journal of Analytical Toxicology, 31(6), 309–318. [Link]
-
Kato, K., et al. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction. Journal of Chromatography B, 805(1), 161-167. [Link]
-
Singh, S., & Li, S. S. (2022). Molecular Mechanisms of Phthalate-Induced Hepatic Injury and Amelioration by Plant-Based Principles. Toxics, 10(11), 659. [Link]
-
Overview of Phthalates Toxicity. (n.d.). Consumer Product Safety Commission. Retrieved from [Link]
-
Wittassek, M., & Angerer, J. (2008). Phthalates: metabolism and exposure. International Journal of Andrology, 31(2), 131–138. [Link]
- Method for synthesizing phthalate compounds. (2017). Google Patents.
-
Serrano, S. E., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. International Journal of Molecular Sciences, 22(14), 7375. [Link]
-
How common are hormone-disrupting chemicals in fast food?. (2021). Medical News Today. Retrieved from [Link]
-
Phthalates Toxicity. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry With Demonstration using Silicone Pass. (n.d.). Agilent. Retrieved from [Link]
-
A review of phthalate test methods. (2023). International Journal of Research in Engineering and Science (IJRES). Retrieved from [Link]
-
Pathway of phthalate metabolism in human body. LMW phthalates are... (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicological profile for diethyl phthalate. (1995). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Di (2-ethyl hexyl) phthalate and its metabolite-induced metabolic syndrome: a review of molecular mechanisms. (2022). Critical Reviews in Toxicology, 52(2), 111-127. [Link]
-
REFERENCES - Toxicological Profile for Diethyl Phthalate. (1995). National Center for Biotechnology Information. Retrieved from [Link]
-
A Review of Biomonitoring of Phthalate Exposures. (2019). Toxics, 7(1), 11. [Link]
Sources
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. FR2974086A1 - PROCESS FOR PRODUCING DIALKYL PHTHALATE - Google Patents [patents.google.com]
- 10. EP2511256A1 - Method for producing dialkyl phthalate - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. csun.edu [csun.edu]
- 16. Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ERα, ERβ, and AR - PubMed [pubmed.ncbi.nlm.nih.gov]
